2,4-Dibenzyloxybenzoic acid
Description
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Properties
Molecular Formula |
C21H18O4 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2,4-bis(phenylmethoxy)benzoic acid |
InChI |
InChI=1S/C21H18O4/c22-21(23)19-12-11-18(24-14-16-7-3-1-4-8-16)13-20(19)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,22,23) |
InChI Key |
YKKQJZWEQXEZAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 2,4-dibenzyloxybenzoic acid in laboratory settings?
- Methodological Answer : Microwave-assisted synthesis is a high-efficiency method for benzoic acid derivatives. For example, 2-phenoxybenzoic acid derivatives are synthesized using microwave irradiation in dry media, reducing reaction times to 5–10 minutes with yields exceeding 85% . Enzymatic pathways, such as lipase-catalyzed esterification, offer greener alternatives by minimizing harsh reagents and enabling regioselective benzylation .
- Key Parameters : Optimize microwave power (300–600 W), solvent polarity, and catalyst loading. For enzymatic routes, pH (6.5–7.5) and temperature (30–40°C) are critical for enzyme stability.
Q. How can researchers confirm the purity and structural integrity of 2,4-dibenzyloxybenzoic acid?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Compare H and C NMR spectra with computational predictions (e.g., density functional theory, DFT) to verify substituent positions .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative ion mode confirms molecular weight (e.g., [M-H] ion at m/z 363.1) .
Advanced Research Questions
Q. How can researchers address unexpected by-products during the benzylation of 2,4-dihydroxybenzoic acid?
- Methodological Answer : By-products often arise from over-benzylation or solvent interactions. Strategies include:
- Reaction Monitoring : Use thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to track intermediates .
- Purification : Gradient elution in flash chromatography (silica gel, 0.1% acetic acid in mobile phase) to separate mono- and di-benzylated isomers .
- Kinetic Studies : Vary benzyl chloride stoichiometry (1.5–2.5 equivalents) and reaction time (2–6 hours) to identify optimal conditions .
Q. What experimental designs are suitable for probing the bioactivity of 2,4-dibenzyloxybenzoic acid against microbial targets?
- Methodological Answer :
- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–256 µg/mL) .
- Mechanistic Studies : Fluorescence quenching assays with bacterial DNA gyrase to evaluate enzyme inhibition (λ = 280 nm, λ = 345 nm) .
- Cytotoxicity Controls : Use mammalian cell lines (e.g., HEK-293) to rule off-target effects via MTT assays .
Q. How can computational modeling enhance the understanding of 2,4-dibenzyloxybenzoic acid’s reactivity?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to predict binding affinities with cyclooxygenase-2 (COX-2) or antimicrobial targets (PDB IDs: 1PXX, 3V03) .
- DFT Calculations : Gaussian 09 at B3LYP/6-311+G(d,p) level to map electron density and identify reactive sites (e.g., carbonyl oxygen for nucleophilic attacks) .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO/water) to assess stability over 50 ns trajectories .
Q. How should researchers resolve contradictions between spectral data and observed bioactivity?
- Methodological Answer :
- Data Triangulation : Cross-validate NMR/IR findings with X-ray crystallography (if crystals form) or LC-MS/MS fragmentation patterns .
- Batch Reproducibility : Test multiple synthetic batches (n ≥ 3) to confirm bioactivity consistency .
- Meta-Analysis : Compare results with structurally analogous compounds (e.g., 4-octanoyloxybenzoic acid) to identify structure-activity trends .
Methodological Tables
Table 1 : Key Synthetic Parameters for Microwave-Assisted Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Microwave Power | 300–600 W | Higher power reduces time but risks decomposition |
| Solvent | Dry DMF or toluene | Polar aprotic solvents enhance reactivity |
| Catalyst (KCO) | 1.2–1.5 equivalents | Excess base promotes side reactions |
Table 2 : Analytical Benchmarks for Purity Assessment
| Technique | Critical Metrics | Acceptable Range |
|---|---|---|
| HPLC (UV detection) | Retention time | 8.2 ± 0.3 minutes |
| H NMR | Benzyl proton peaks | δ 5.10–5.30 (s, 4H) |
| ESI-MS | [M-H] ion | m/z 363.1 ± 0.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
